[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol
Overview
Description
“[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol” is a chemical compound with the empirical formula C15H13NO3S and a molecular weight of 287.33 . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of this compound has been described in several approaches to the corresponding indoxyl . One of the most concise routes to this compound involves the direct oxidation of 1-(phenylsulfonyl)indole with magnesium monoperphthalate (MMPP) in refluxing acetic acid .Molecular Structure Analysis
The molecular structure of “[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol” is characterized by an indole ring substituted with a phenylsulfonyl group and a methanol group .Chemical Reactions Analysis
Indole derivatives, such as “[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol”, have been found to undergo various substitution reactions . For instance, acetylation and benzoylation are strongly regiospecific and give good yields .Scientific Research Applications
Novel Synthesis Methods
A study by Zhou et al. (2018) explored the Ag(I)-promoted dehydroxylation and site-selective 1,7-disulfonylation of diaryl(1H-indol-2-yl)methanols. This method provided an efficient strategy for synthesizing disulfonylated 2-(diarylmethyl)indoles, showcasing a novel approach to chemical synthesis with potential applications in various fields of chemistry and material science (Zhou et al., 2018).
Antimicrobial Activity
Leboho et al. (2009) synthesized 2- and 3-aryl substituted indoles from 1-(phenylsulfonyl)indole derivatives. Notably, several of these compounds displayed significant antimicrobial activity, particularly against Gram-positive micro-organisms like Bacillus cereus. This research points to potential applications of these compounds in developing new antimicrobial agents (Leboho et al., 2009).
Organic Synthesis Applications
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as a new class of N-(Boc) nitrone equivalents by Guinchard et al. (2005). These compounds were synthesized from aldehydes and have been suggested as useful building blocks in organic synthesis, indicating their versatility in creating a wide range of chemical structures (Guinchard et al., 2005).
Biological Activities
Wang et al. (2015) explored the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group. Some of these compounds exhibited favorable herbicidal and insecticidal activities, highlighting their potential for agricultural applications (Wang et al., 2015).
Chemical Structure Analysis
The crystal structure of compounds like 3-Phenylsulfanyl-1-phenylsulfonyl-1H-indole-2-carbaldehyde has been elucidated, offering insights into the molecular interactions and stability of these compounds. Such studies are crucial for understanding the properties and potential applications of these chemicals in more detail (Sakthivel et al., 2006).
Safety And Hazards
properties
IUPAC Name |
[1-(benzenesulfonyl)indol-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-11-12-10-16(15-9-5-4-8-14(12)15)20(18,19)13-6-2-1-3-7-13/h1-10,17H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLXSFMIPYDHIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379894 | |
Record name | [1-(Benzenesulfonyl)-1H-indol-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol | |
CAS RN |
89241-33-8 | |
Record name | [1-(Benzenesulfonyl)-1H-indol-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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